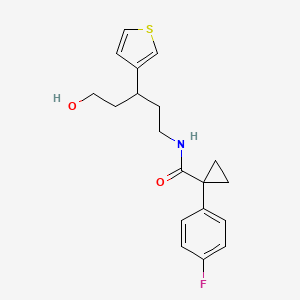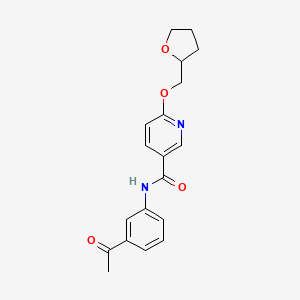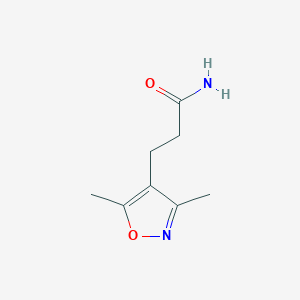![molecular formula C20H29ClN4O3S2 B2831801 4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189676-28-5](/img/structure/B2831801.png)
4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide group, a thiazolopyridine ring, and a diethylsulfamoyl group.
Mechanism of Action
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes require further investigation.
Biochemical Pathways
It’s known that thiazolo[5,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities
Result of Action
It’s suggested that the compound may have significant activity against certain conditions, given the broad spectrum of pharmacological activities exhibited by thiazolo[5,4-c]pyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps. The process begins with the preparation of the thiazolopyridine ring, followed by the introduction of the propyl group. The benzamide group is then attached, and finally, the diethylsulfamoyl group is introduced. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiazolopyridine-containing molecules. Examples include:
- 4-(N,N-diethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
- 4-(N,N-diethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
Uniqueness
What sets 4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2.ClH/c1-4-12-23-13-11-17-18(14-23)28-20(21-17)22-19(25)15-7-9-16(10-8-15)29(26,27)24(5-2)6-3;/h7-10H,4-6,11-14H2,1-3H3,(H,21,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLDAPNSUASKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2831718.png)

![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)



![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B2831725.png)


![(Bicyclo[3.1.0]hexane-1-yl)acetic acid](/img/structure/B2831731.png)
![(2-chloro-5-methylsulfanylphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2831733.png)
![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE](/img/structure/B2831735.png)
![2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2831737.png)
![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2831739.png)
